molecular formula C11H10N2O2 B13681696 2-(4-Methoxyphenyl)-1H-imidazole-5-carbaldehyde

2-(4-Methoxyphenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13681696
M. Wt: 202.21 g/mol
InChI Key: JKVTUMUVHCCEBR-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a methoxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves the condensation of 4-methoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate imidazole ring, which is subsequently oxidized to yield the desired aldehyde compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(4-Methoxyphenyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-Methoxyamphetamine

Uniqueness

2-(4-Methoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an imidazole ring and an aldehyde group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)11-12-6-9(7-14)13-11/h2-7H,1H3,(H,12,13)

InChI Key

JKVTUMUVHCCEBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(N2)C=O

Origin of Product

United States

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